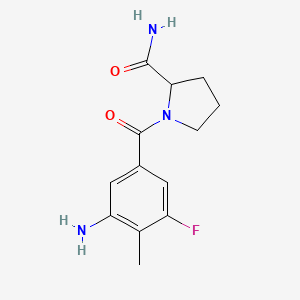![molecular formula C14H16N2 B7575484 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine, also known as MMB, is a compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. This mechanism may be responsible for the potential anti-cancer effects of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine, as cancer cells often have overactive enzymes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine can induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has also been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine is its relatively simple synthesis method, which makes it accessible to researchers. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the potential toxicity of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine and its effects on non-cancer cells.
Direcciones Futuras
There are several potential future directions for research on 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine. One area of interest is the development of novel materials using 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine as a building block. Additionally, further investigation is needed to fully understand the mechanism of action of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine and its potential therapeutic effects. Finally, more research is needed to determine the potential toxicity of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine and its effects on non-cancer cells, in order to fully evaluate its safety for use in biomedical applications.
In conclusion, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine is a compound with potential applications in various fields, including materials science, catalysis, and biomedical research. While more research is needed to fully understand its properties and potential applications, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine shows promise as a building block for novel materials and as a potential anti-cancer agent.
Métodos De Síntesis
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine can be synthesized through a multi-step process involving the reaction of 3-methylbenzaldehyde with nitrobenzene, followed by reduction of the nitro group to an amino group, and finally, reaction with 3-methylbenzyl chloride. This process results in the formation of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine as a white powder.
Aplicaciones Científicas De Investigación
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has been studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has been shown to be an effective catalyst for various reactions, including the oxidation of alcohols and the reduction of nitro compounds. In biomedical research, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has been investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Propiedades
IUPAC Name |
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9,16H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGKPTFFAWTXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7575401.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)

![3-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575429.png)
![3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575451.png)
![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)
![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)

![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7575505.png)
